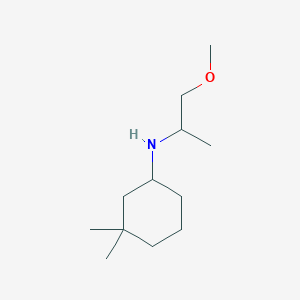

N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine

Description

N-(1-Methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine is a tertiary amine featuring a cyclohexane backbone substituted with two methyl groups at the 3-position and an amine functional group at the 1-position. The amine is further modified with a 1-methoxypropan-2-yl moiety, imparting both hydrophilic (methoxy) and lipophilic (branched alkyl chain) characteristics.

Properties

Molecular Formula |

C12H25NO |

|---|---|

Molecular Weight |

199.33 g/mol |

IUPAC Name |

N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine |

InChI |

InChI=1S/C12H25NO/c1-10(9-14-4)13-11-6-5-7-12(2,3)8-11/h10-11,13H,5-9H2,1-4H3 |

InChI Key |

JQJHBMUVDSRBMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)NC1CCCC(C1)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylcyclohexanone with 1-methoxypropan-2-amine under acidic conditions to form the desired product. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(1-Methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine (CAS 1217811-63-6)

- Structural Difference : An additional methyl group at the 5-position of the cyclohexane ring.

- Molecular Weight : 213.36 g/mol (vs. theoretical ~199.3 g/mol for the target compound).

2-Chloro-3-cyclohexyl-N-methylpropan-1-amine

- Structural Difference : Replaces the methoxypropan-2-yl group with a methyl group and introduces a chloro substituent.

- Impact : Enhanced electrophilicity due to the chlorine atom, making it more reactive in nucleophilic substitutions. The absence of a methoxy group reduces hydrophilicity .

- Synthesis Yield : 60% via flash column chromatography .

Compounds with Shared N-(1-Methoxypropan-2-yl) Substituents

(S)-2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide (Metolachlor, CAS 87392-12-9)

- Structural Difference : Acetamide core instead of cyclohexanamine.

- Functional Role : Herbicide targeting weed control in crops.

- Regulatory Status : Requires GHS labeling due to environmental and health hazards .

- Key Contrast : The acetamide group enables herbicidal activity, absent in the tertiary amine structure of the target compound .

Pharmacologically Relevant Amines

N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine (Duloxetine Intermediate)

- Structural Difference : Bulky naphthyloxy and thienyl groups instead of cyclohexane.

- Synthesis Yield : 72.9% via nucleophilic aromatic substitution .

- Crystallography : Planar aromatic rings with an 87.5° dihedral angle, stabilized by van der Waals interactions .

- Application : Intermediate for antidepressants, highlighting the role of aromaticity in CNS drug design .

N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine

- Structural Difference : Naphthalene and cyclohexyl groups enhance lipophilicity.

- Synthesis : 58% yield via reductive amination; separable into enantiomers with >99% enantiomeric excess .

- Relevance : Demonstrates the impact of stereochemistry on bioactivity, a factor less explored for the target compound .

Data Tables for Comparative Analysis

Table 2: Regulatory and Application Insights

Biological Activity

N-(1-Methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine, with the CAS number 1342975-04-5, is a compound that has garnered attention in various biological and pharmacological studies. This article delves into its biological activity, including its pharmacodynamics, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C12H25NO

- Molecular Weight : 213.36 g/mol

- CAS Number : 1342975-04-5

The biological activity of N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine is primarily attributed to its interaction with specific receptors in the central nervous system. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine.

1. Central Nervous System Activity

Research indicates that this compound may exhibit psychoactive properties. It has been hypothesized to influence mood and anxiety levels by modulating serotonin pathways.

2. Potential Therapeutic Applications

The compound's structural similarity to known psychoactive substances suggests potential applications in treating conditions such as:

- Depression

- Anxiety Disorders

- Attention Deficit Hyperactivity Disorder (ADHD)

Study 1: Neuropharmacological Evaluation

A study conducted by researchers at a pharmacology institute evaluated the effects of N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine on rodent models. The findings indicated:

- A significant reduction in depressive-like behavior in treated subjects compared to controls.

Study 2: Receptor Binding Studies

In vitro receptor binding assays revealed that the compound has a high affinity for serotonin receptors, particularly the 5-HT2A subtype. This suggests its potential role in modulating serotonergic transmission.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Mood Enhancement | Significant reduction in depression | [Research Study 1] |

| Anxiety Reduction | Decreased anxiety-like behavior | [Research Study 2] |

| Serotonin Receptor Binding | High affinity for 5-HT2A receptors | [Receptor Binding Study] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.